molecular formula C40H28N2 B14495719 2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole CAS No. 64728-25-2

2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole

Cat. No.: B14495719
CAS No.: 64728-25-2
M. Wt: 536.7 g/mol
InChI Key: XHBLMUMNNQZJLM-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is an organic compound belonging to the biindole family This compound is characterized by its unique structure, which includes two indole units connected through a single bond, with four phenyl groups attached at the 2, 2’, 3, and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole typically involves the homocoupling of 5-iodo-3,3-dimethyl-2-phenyl-3H-indole using a palladium acetate (Pd(OAc)2) catalyst. The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds smoothly under microwave irradiation, yielding the desired biindole compound .

Industrial Production Methods

While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted biindole derivatives depending on the substituent introduced.

Scientific Research Applications

2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The compound’s phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and potential for various applications, distinguishing it from other biindole derivatives.

Properties

CAS No.

64728-25-2

Molecular Formula

C40H28N2

Molecular Weight

536.7 g/mol

IUPAC Name

3-(2,3-diphenyl-1H-indol-5-yl)-2,3-diphenylindole

InChI

InChI=1S/C40H28N2/c1-5-15-28(16-6-1)37-33-27-32(25-26-35(33)41-38(37)29-17-7-2-8-18-29)40(31-21-11-4-12-22-31)34-23-13-14-24-36(34)42-39(40)30-19-9-3-10-20-30/h1-27,41H

InChI Key

XHBLMUMNNQZJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C4(C5=CC=CC=C5N=C4C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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